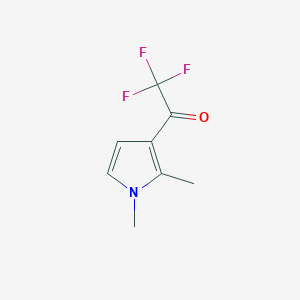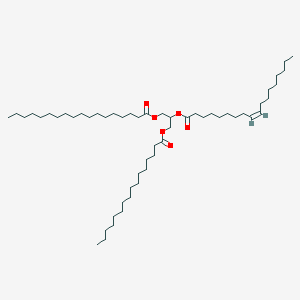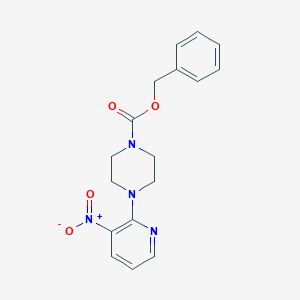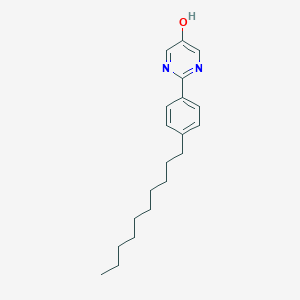
2-(4-Decylphenyl)pyrimidin-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Decylphenyl)pyrimidin-5-OL is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PDP, and it has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-(4-Decylphenyl)pyrimidin-5-OL is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as tyrosine kinase, which are involved in cell proliferation and angiogenesis. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which are important processes in cancer treatment.
Biochemische Und Physiologische Effekte
2-(4-Decylphenyl)pyrimidin-5-OL has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of tyrosine kinase. In insects, PDP acts as a neurotoxin, disrupting the nervous system and leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Decylphenyl)pyrimidin-5-OL in lab experiments is its high potency. This compound has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using PDP is its potential toxicity. This compound has been shown to be toxic to some organisms, including humans, at high concentrations. Therefore, caution must be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Decylphenyl)pyrimidin-5-OL. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as a component in new materials, such as liquid crystals and surfactants. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity.
Conclusion
In conclusion, 2-(4-Decylphenyl)pyrimidin-5-OL is a synthetic compound that has been the focus of scientific research due to its potential applications in medicine, agriculture, and materials science. This compound has been synthesized using different methods, and its mechanism of action involves the inhibition of certain enzymes, leading to the induction of apoptosis and the inhibition of angiogenesis. PDP has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on this compound, including investigating its potential as a treatment for other diseases and studying its use as a component in new materials.
Synthesemethoden
The synthesis of 2-(4-Decylphenyl)pyrimidin-5-OL involves the reaction of 4-decylbenzaldehyde with ethyl cyanoacetate to form 4-decylbenzylidenemalononitrile. This intermediate is then reacted with guanidine to form 2-(4-Decylphenyl)pyrimidin-5-OL. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Decylphenyl)pyrimidin-5-OL has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, PDP has been studied for its potential use as a pesticide. It has been found to be effective against a wide range of pests, including insects and fungi. In materials science, this compound has been studied for its potential use as a surfactant and as a component in liquid crystals.
Eigenschaften
CAS-Nummer |
132598-65-3 |
|---|---|
Produktname |
2-(4-Decylphenyl)pyrimidin-5-OL |
Molekularformel |
C20H28N2O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-(4-decylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)20-21-15-19(23)16-22-20/h11-16,23H,2-10H2,1H3 |
InChI-Schlüssel |
KBIARTZXMGWTHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonyme |
2-(4-Decylphenyl)-5-hydroxypyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



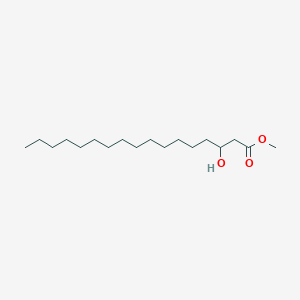
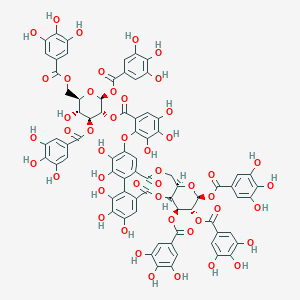
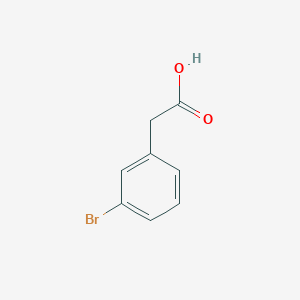
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
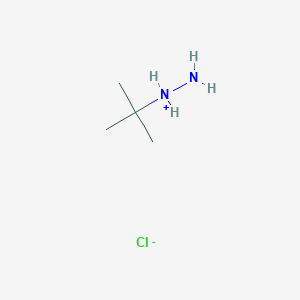
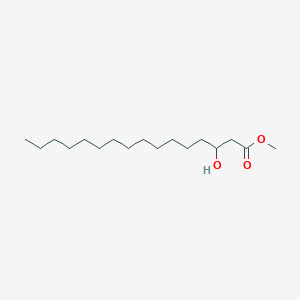
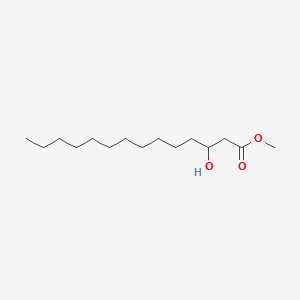
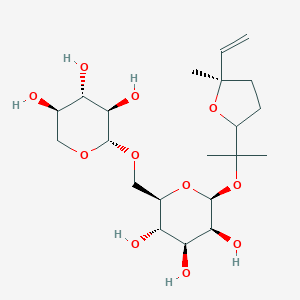
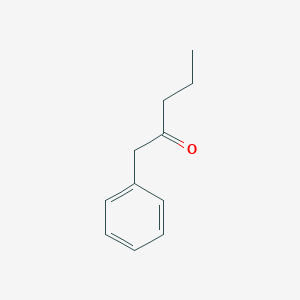
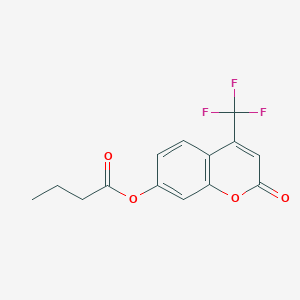
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
